molecular formula C6H14ClF2N B2693181 (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride CAS No. 2470279-14-0

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride

Cat. No. B2693181
CAS RN: 2470279-14-0
M. Wt: 173.63
InChI Key: OVOAWEJUSWVKMG-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride, also known as DFMPH, is a novel psychoactive substance that belongs to the class of amphetamines. It is a potent stimulant that acts on the central nervous system, producing effects similar to those of other amphetamines such as methamphetamine and MDMA. DFMPH is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, are still being studied.

Mechanism of Action

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that regulate mood, motivation, and reward. It does this by binding to the dopamine transporter and blocking the reuptake of dopamine, leading to an increase in extracellular dopamine levels. (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride also acts as a substrate for the monoamine transporters, leading to the release of norepinephrine and serotonin.
Biochemical and Physiological Effects:
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It also produces subjective effects such as euphoria, increased sociability, and enhanced cognitive function.

Advantages and Limitations for Lab Experiments

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has several advantages as a research chemical, including its high potency and selectivity for the dopamine transporter. It is also relatively easy to synthesize and purify. However, its use in lab experiments is limited by its potential for abuse and its lack of established safety profile.

Future Directions

Future research on (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride could focus on its potential as a tool for studying the role of dopamine in the brain and its relationship to mood, motivation, and reward. It could also be used to study the effects of amphetamines on the central nervous system and to develop new treatments for conditions such as ADHD and depression. Additionally, further studies could investigate the safety and long-term effects of (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride use.

Synthesis Methods

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-methylpentan-2-one with hydroxylamine hydrochloride, followed by reduction with sodium borohydride, and finally the reaction of the resulting oxime with 1,1-difluoro-2-iodoethane. The product is then purified through recrystallization to obtain (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride hydrochloride.

Scientific Research Applications

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has been the subject of several scientific studies, mainly focused on its potential as a research chemical for studying the central nervous system. One study found that (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride exhibits high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride may have a similar mechanism of action to other amphetamines, which also act on the dopamine transporter.

properties

IUPAC Name

(2S)-1,1-difluoro-4-methylpentan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2N.ClH/c1-4(2)3-5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOAWEJUSWVKMG-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride

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